![molecular formula C10H18ClN B2874380 (1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride CAS No. 2490314-45-7](/img/structure/B2874380.png)
(1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride is a useful research compound. Its molecular formula is C10H18ClN and its molecular weight is 187.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transition-State Mimics for Cis-Trans Interconversion
The synthesis of 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound related to tricyclic amines, has shown significant interest due to its role as a transition-state mimic for the enzyme-catalyzed cis-trans rotamer interconversion of amides, which is crucial for peptide and protein folding and function. This research highlights the compound's reactive nature, making it a valuable tool for studying biochemical processes (Komarov et al., 2015).
Metal Complex Synthesis and Characterization
Tricyclic amines like amantadine, which share structural similarities with the specified compound, have been used to synthesize and characterize metal complexes with metals of biological interest. These complexes, where amantadine acts as a monodentate ligand, show potential for various applications, including as biomimetic studies (Sultana et al., 2014).
Novel Derivatives and Ligands
The coordination environment of tricyclic compounds can be modified to generate novel ligands for biomimetic studies. This includes the synthesis of amino derivatives from tricyclic compounds, demonstrating the adaptability of these structures in creating functional groups for potential applications in catalysis and material science (Warden et al., 2001).
Antiviral Agent Development
Research into tricyclic compounds with unique amine moieties has led to the development of potent anti-influenza A virus agents. These studies not only reveal the therapeutic potential of such compounds but also their safety profile in preclinical models, offering a promising avenue for antiviral drug development (Oka et al., 2001).
Catalytic Applications
The catalytic activities of tricyclic guanidines, such as 1,5,7- triazabicyclo[4.4.0]dec-5-ene (TBD), have been explored in the formation of amides from esters and primary amines. These studies not only highlight the catalyst's effectiveness but also its mechanism, offering insights into the design of more efficient catalysts for polymerization and other chemical transformations (Kiesewetter et al., 2009).
Propriétés
IUPAC Name |
(1S,2S,3R,6R,7R)-tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h6-10H,1-5,11H2;1H/t6-,7+,8-,9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOKHLDDOOLCC-DGAONVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2[C@@H](CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
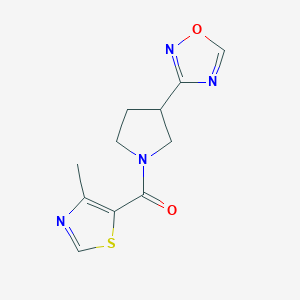
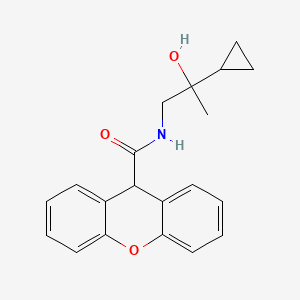
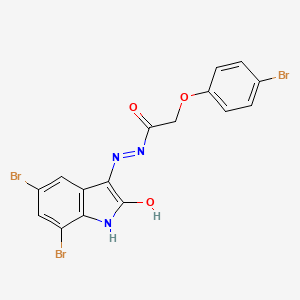
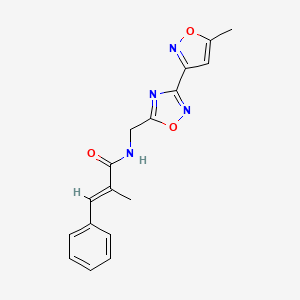
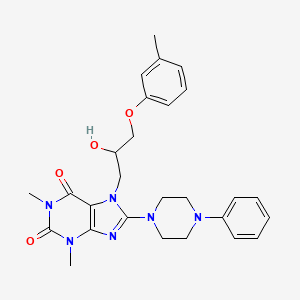
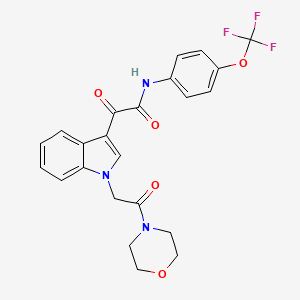
![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/new.no-structure.jpg)
![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide](/img/structure/B2874315.png)
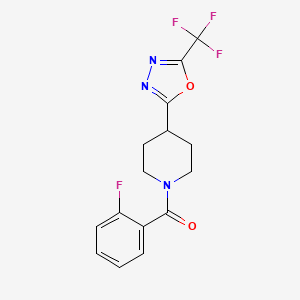
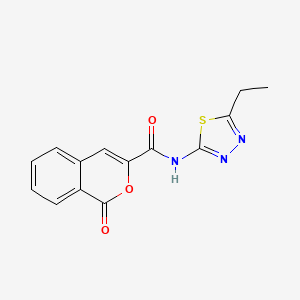
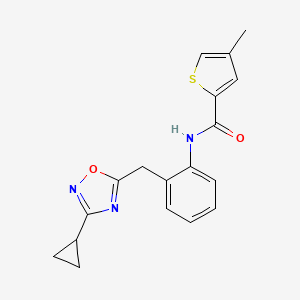
![Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride](/img/structure/B2874320.png)
